1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC) is a synthetic, odd-chain lysophospholipid engineered primarily for use as a quantitative internal standard in high-throughput mass spectrometry (LC-MS/MS) and lipidomics workflows. Featuring a 13-carbon saturated fatty acyl chain at the sn-1 position, it possesses a molecular weight of 453.55 g/mol and ionizes efficiently in positive electrospray ionization (ESI+) to yield a distinct precursor ion at m/z 454.3 [1]. Because odd-chain fatty acids are virtually absent in mammalian systems, 13:0 Lyso PC provides a zero-background analytical baseline. It is highly soluble in standard lipid extraction solvent systems, including chloroform/methanol (Folch/Bligh-Dyer) and methyl tert-butyl ether (MTBE), making it a universally compatible precursor for absolute quantification assays[2]. Its primary procurement value lies in enabling accurate, high-throughput quantification of endogenous lysophospholipids without the prohibitive costs associated with extensively deuterated standards.
Attempting to substitute 13:0 Lyso PC with naturally occurring even-chain lysophospholipids (e.g., 14:0, 16:0, or 18:0 LPC) fundamentally invalidates quantitative assays due to massive endogenous baseline interference; these even-chain lipids are highly abundant in biological matrices, making it impossible to differentiate the spiked standard from the sample [1]. While deuterated standards (e.g., 16:0-d31 LPC) eliminate this overlap, their procurement costs are prohibitive for large-scale, high-throughput clinical screening. Furthermore, substituting with longer odd-chain alternatives like 17:0 or 19:0 LPC alters the chromatographic retention time. In reversed-phase LC-MS, longer chains elute later, potentially co-eluting with highly abundant bulk hydrophobic lipids (like triacylglycerols) that cause severe ion suppression and reduce the accuracy of the internal standard signal [2].
In quantitative lipidomics, the accuracy of an internal standard depends on its absence from the native matrix. When analyzing human plasma or tissue extracts, even-chain LPCs (14:0, 16:0) exhibit massive endogenous background signals, completely masking any spiked standard. In contrast, 13:0 Lyso PC demonstrates ~0% endogenous background interference, allowing for unambiguous detection via multiple reaction monitoring (MRM) at m/z 454.3 -> 184.0 [1]. This absolute signal separation enables precise calculation of the Limit of Quantification (LOQ) without the need for complex background subtraction algorithms required when using non-ideal substitutes.
| Evidence Dimension | Endogenous background signal in mammalian matrices |
| Target Compound Data | 13:0 Lyso PC (~0% background interference) |
| Comparator Or Baseline | 14:0 / 16:0 Lyso PC (>90% signal overlap with native lipids) |
| Quantified Difference | Near-total elimination of baseline interference |
| Conditions | LC-MS/MS (ESI+) of unspiked human plasma/tissue extracts |
Procuring an odd-chain standard like 13:0 LPC ensures accurate absolute quantification without the prohibitive cost of isotope-labeled standards.
A viable internal standard must partition predictably during sample preparation. Studies evaluating high-throughput lipid extraction methods demonstrate that 13:0 Lyso PC achieves excellent recovery rates of 90-98% when using both traditional chloroform/methanol (Folch) and safer methyl tert-butyl ether (MTBE) biphasic systems[1]. This recovery profile is statistically indistinguishable from highly expensive deuterated lipid standards. The consistent partitioning behavior ensures that 13:0 Lyso PC accurately corrects for matrix effects and extraction losses of endogenous LPCs, validating its procurement as a cost-effective universal standard for large-scale cohort studies.
| Evidence Dimension | Extraction recovery yield |
| Target Compound Data | 13:0 Lyso PC (90–98% recovery) |
| Comparator Or Baseline | Deuterated LPC standards (Comparable >90% recovery) |
| Quantified Difference | Equivalent analytical recovery at a significantly lower procurement cost |
| Conditions | Biphasic lipid extraction using MTBE or Folch methods prior to MS analysis |
Buyers can achieve gold-standard extraction reproducibility and quantitative correction without scaling up procurement budgets for deuterated compounds.
Chain length directly dictates retention time in reversed-phase liquid chromatography. While 17:0 and 19:0 LPC are also odd-chain standards, their increased hydrophobicity causes them to elute later in the chromatographic gradient [1]. This late elution window often overlaps with highly abundant, strongly retained bulk lipids (e.g., diacylglycerols and triacylglycerols), which compete for charge in the ESI source and cause severe ion suppression. 13:0 Lyso PC, with its shorter 13-carbon chain, elutes significantly earlier, placing it in a cleaner analytical window. This chromatographic shift preserves the ionization efficiency of the standard, leading to tighter coefficients of variation (CV) in quantitative assays.
| Evidence Dimension | Chromatographic elution window and matrix effects |
| Target Compound Data | 13:0 Lyso PC (Early elution, minimal ion suppression) |
| Comparator Or Baseline | 17:0 / 19:0 Lyso PC (Late elution, high risk of bulk lipid ion suppression) |
| Quantified Difference | Shifted retention time avoids the heavily suppressed bulk lipid elution zone |
| Conditions | Reversed-phase LC-MS/MS lipidomic profiling |
Selecting the 13:0 chain length over longer odd-chain alternatives maximizes signal-to-noise ratio and assay robustness in complex biological matrices.
Because 13:0 Lyso PC exhibits near-zero endogenous background and matches the extraction recovery of deuterated standards, it is the ideal cost-effective internal standard for large-scale clinical screening of plasma lysophospholipids via LC-MS/MS [1].
Its proven 90-98% recovery in both MTBE and Folch extractions makes 13:0 Lyso PC a reliable benchmark molecule for validating new, automated, or high-throughput liquid-liquid extraction protocols in core facilities [2].
In complex matrices like brain or liver tissue, where late-eluting bulk lipids cause severe matrix effects, the early reversed-phase elution of 13:0 Lyso PC prevents ion suppression, ensuring accurate quantification of low-abundance lipid biomarkers[3].